Époxi de aceite de soja, contiene 4,000 ppm de hidroquinona de monometil éter como inhibidor

Descripción general

Descripción

Epoxidized soybean oil (ESBO) is a collection of organic compounds obtained from the epoxidation of soybean oil . It is used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . ESBO is a yellowish viscous liquid .

Synthesis Analysis

ESBO is manufactured from soybean oil through the process of epoxidation . Polyunsaturated vegetable oils are widely used as precursors to epoxidized oil products because they have high numbers of carbon-carbon double bonds available for epoxidation . The epoxide group is more reactive than the double bond, thus providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer . Usually, a peroxide or a peracid is used to add an atom of oxygen and convert the -C=C- bond to an epoxide group .

Molecular Structure Analysis

The molecular structure of ESBO is characterized by the presence of an epoxide group, which is more reactive than a double bond . This makes it a good hydrochloric acid scavenger and plasticizer .

Chemical Reactions Analysis

The epoxidation process of soybean oil involves the use of a peroxide or a peracid to add an atom of oxygen and convert the -C=C- bond to an epoxide group . The reaction mechanism of the system was explained by investigating the process conditions of soybean oil (SBO), and the results showed that the two-phase (oil–water) reaction system was similar to the quasi-homogeneous system .

Physical And Chemical Properties Analysis

ESBO is a yellowish viscous liquid . It is insoluble in water . Its density is 0.994 g/cm^3 , and it has a melting point of 0 °C . The flash point is 227 °C, and the autoignition temperature is 600 °C .

Aplicaciones Científicas De Investigación

Plastificante en plásticos de PVC

El aceite de soja epoxidado (ESO) es ampliamente reconocido como una alternativa viable a los ftalatos para plastificar plásticos de cloruro de polivinilo (PVC). Debido a su derivación de recursos renovables, el ESO presenta una opción ecológica que mantiene la flexibilidad y durabilidad de los productos de PVC .

Resinas epoxi de base biológica

La reactividad química del ESO, mejorada por su epoxidación, lo convierte en un excelente candidato para crear resinas epoxi de base biológica no tóxicas. Estas resinas se pueden utilizar en una variedad de aplicaciones, incluidos revestimientos, adhesivos y compuestos .

Estabilizador para PVC

Además de ser un plastificante, el ESO también sirve como estabilizador para el PVC, mejorando su estabilidad al calor y a la luz. Esta doble funcionalidad lo convierte en un aditivo valioso en la industria del PVC .

Caucho altamente relleno que se hincha con agua

El ESO se ha aplicado en la formulación de materiales de caucho altamente rellenos que se hinchan con agua. Su epoxidación mejora la resistencia al agua y las propiedades mecánicas del material .

Plastificantes basados en recursos renovables

El uso del ESO como plastificante basado en recursos renovables se extiende más allá del PVC a otros polímeros que requieren flexibilidad y durabilidad sin comprometer la sostenibilidad ambiental .

Optimización del proceso y estudios cinéticos

La investigación sobre ESO incluye la optimización del proceso y estudios cinéticos para mejorar su eficiencia de producción y calidad. Esta exploración científica contribuye a la aplicación más amplia del ESO en diversas industrias .

Para obtener información más detallada sobre cada aplicación, incluidos los posibles desarrollos futuros y los estudios de investigación específicos, se pueden realizar búsquedas adicionales.

Springer - Epoxidation reaction of soybean oil: process optimization Wikipedia - Epoxidized soybean oil ESP Publisher - Application of Epoxidized Soybean Oil in Highly Filled Water-Swelling Rubber <a aria-label="

Mecanismo De Acción

Target of Action

The primary target of soybean oil epoxide is the polyvinyl chloride (PVC) compounds . It acts as a plasticizer for PVC, enhancing its flexibility and durability .

Mode of Action

Soybean oil epoxide, also known as epoxidized soybean oil (ESO), interacts with PVC by replacing phthalates, which are traditionally used as plasticizers . The epoxide group in ESO is more reactive than the double bond, providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .

Biochemical Pathways

The epoxidation process of soybean oil (SBO) involves the Prileschajet reaction, where formic acid (FA) and hydrogen peroxide (H2O2) are selected as the oxidants and sulfuric acid (H2SO4) as the catalyst . This reaction leads to the formation of percarboxylic acid, which epoxidizes the SBO .

Result of Action

The result of the action of soybean oil epoxide is the formation of a more flexible and durable PVC product . It also reduces the need for non-renewable, petroleum-based substances in the production of plasticizers .

Action Environment

The action of soybean oil epoxide is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the rate constants and the activation energy of the reaction indicate a temperature sensitivity . Furthermore, the reaction occurs in a two-phase (oil–water) system, and the difference in solubility between reactants influences the reaction .

Safety and Hazards

Epoxidized soybean oil is stable under normal conditions of use. Heating to decomposition may produce acrolein, formaldehyde, hydrogen cyanide, carbon oxides, nitrogen, and other irritating or toxic gases . Avoid contact with strong oxidizers, mineral acids, strong bases, reducing agents, and amines .

Direcciones Futuras

The research challenge is to figure out effective ways of converting bio-renewable resources into fuels and chemicals to design innovative, green, and environmentally friendly routes for the development, recovering, and reusing of polymeric materials . Studies have shown that ESBO can be used as a viable alternative to phthalates as PVC plasticizers since ESBO is derived from renewable resources .

Análisis Bioquímico

Biochemical Properties

The epoxide group in soybean oil epoxide is more reactive than the original double bond, providing a more energetically favorable site for reactions . This enhanced reactivity makes soybean oil epoxide a good hydrochloric acid scavenger and plasticizer . It has been used in the development of bio-based epoxy resins, where it interacts with other biomolecules such as salicylic acid and chitosan .

Molecular Mechanism

The molecular mechanism of soybean oil epoxide primarily involves reactions at the epoxide group. This group can undergo ring-opening reactions, which can be catalyzed by various substances, including acids, bases, and nucleophiles . The specifics of these reactions can vary depending on the reactants and conditions, leading to a range of potential products and effects .

Temporal Effects in Laboratory Settings

The stability and long-term effects of soybean oil epoxide in laboratory settings are influenced by its reactivity. The epoxide groups in the oil can react over time, potentially leading to changes in the properties of the oil

Transport and Distribution

The transport and distribution of soybean oil epoxide within cells and tissues are likely influenced by its chemical properties. Its reactivity may facilitate interactions with various transporters or binding proteins, affecting its localization or accumulation

Propiedades

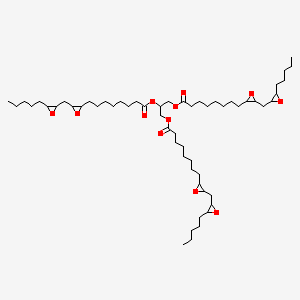

IUPAC Name |

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBFZZXKPWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125905 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS] | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epoxidized soybean oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

585 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-07-8, 3214-50-4 | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3214-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soybean oil, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)